molecular formula C8H12ClN3O2 B2858009 2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride CAS No. 2378502-87-3

2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride

Cat. No. B2858009
CAS RN: 2378502-87-3
M. Wt: 217.65
InChI Key: ROSSQECPQRRNMY-UHFFFAOYSA-N
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Description

“2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2378502-87-3 . It has a molecular weight of 217.65 . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of triazole compounds, including “2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride”, has attracted much attention due to their broad biological activities . A review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .


Molecular Structure Analysis

The molecular structure of “2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride” comprises three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Physical And Chemical Properties Analysis

The compound is in powder form and is stored at room temperature . It has a molecular weight of 217.65 .

Scientific Research Applications

Antimicrobial Activity

Compounds containing a triazole are known to exhibit antimicrobial activities . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Analgesic and Anti-inflammatory Activities

Triazole compounds have been reported to possess analgesic and anti-inflammatory properties . They could potentially be used in the development of new pain relief and anti-inflammatory drugs.

Anticonvulsant Activity

Triazole compounds have shown anticonvulsant activities . They could be used in the research and development of new treatments for epilepsy and other seizure disorders.

Antineoplastic Activity

Triazole compounds have demonstrated antineoplastic (anti-cancer) activities . They could be used in the development of new cancer treatments.

Antimalarial Activity

Triazole compounds have been found to exhibit antimalarial activities . They could potentially be used in the development of new antimalarial drugs.

Antiviral Activity

Triazole compounds have shown antiviral activities . They could be used in the research and development of new antiviral drugs.

Antiproliferative Activity

Triazole compounds have demonstrated antiproliferative activities . They could potentially be used in the development of new treatments for diseases characterized by abnormal cell proliferation.

Anticancer Activity

Triazole compounds have shown anticancer activities . They could be used in the research and development of new cancer treatments.

Mechanism of Action

While the specific mechanism of action for “2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride” is not mentioned in the sources, it is known that compounds containing a triazole ring can exhibit a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Safety and Hazards

The safety information for “2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride” includes a warning signal word and hazard statements H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . The development of novel, multitargeted inhibitors of ChE enzymes for ND treatment is needed . The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This suggests potential future directions for the development and application of “2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride” and similar compounds.

properties

IUPAC Name

2-[3-(1,2,4-triazol-4-yl)cyclobutyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c12-8(13)3-6-1-7(2-6)11-4-9-10-5-11;/h4-7H,1-3H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSSQECPQRRNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=NN=C2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2378502-87-3
Record name 2-[3-(4H-1,2,4-triazol-4-yl)cyclobutyl]acetic acid hydrochloride
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